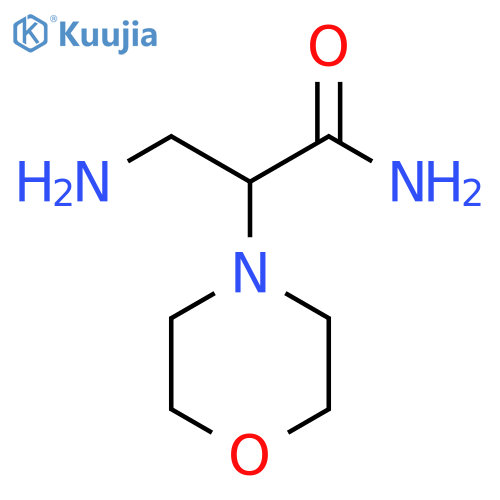Cas no 2089712-75-2 (3-amino-2-(morpholin-4-yl)propanamide)

2089712-75-2 structure
商品名:3-amino-2-(morpholin-4-yl)propanamide
CAS番号:2089712-75-2
MF:C7H15N3O2
メガワット:173.212901353836
CID:5222519
3-amino-2-(morpholin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 4-Morpholineacetamide, α-(aminomethyl)-
- 3-amino-2-(morpholin-4-yl)propanamide
-
- インチ: 1S/C7H15N3O2/c8-5-6(7(9)11)10-1-3-12-4-2-10/h6H,1-5,8H2,(H2,9,11)
- InChIKey: XTBRIWHIYPKHTJ-UHFFFAOYSA-N
- ほほえんだ: N1(C(CN)C(N)=O)CCOCC1
じっけんとくせい
- 密度みつど: 1.193±0.06 g/cm3(Predicted)
- ふってん: 355.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 16.00±0.50(Predicted)
3-amino-2-(morpholin-4-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345740-1.0g |
3-amino-2-(morpholin-4-yl)propanamide |
2089712-75-2 | 1.0g |
$0.0 | 2023-02-22 | ||
| Enamine | EN300-345740-1g |
3-amino-2-(morpholin-4-yl)propanamide |
2089712-75-2 | 1g |
$0.0 | 2023-09-03 |
3-amino-2-(morpholin-4-yl)propanamide 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
2089712-75-2 (3-amino-2-(morpholin-4-yl)propanamide) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
